6-Bromohexanoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromohexanoyl chloride and related compounds involves several key strategies. One approach for the preparation of brominated compounds includes the mono-bromination of 1,6-hexanediol using iodine as a catalyst under mild conditions, which is environmentally friendly and efficient (Fei, Q., 2007). Another method involves the chemical synthesis of 6-Bromo-2-hexanone, showcasing the versatility in achieving brominated hexanoyl derivatives through cyclization, split, and bromination reactions (Xue-jie, D., 2006).
Molecular Structure Analysis
The molecular structure of 6-Bromohexanoyl chloride derivatives has been extensively studied. For instance, complexes involving hexano-6-lactam with magnesium bromide have been synthesized and characterized, shedding light on the interaction between bromide ions and other molecular entities, providing a foundation for understanding the structural aspects of brominated compounds (Kr̆íž, J., et al., 2001).
Chemical Reactions and Properties
The reactivity of 6-Bromohexanoyl chloride allows for its involvement in various chemical reactions. A notable example is the cobalt-catalyzed three-component coupling reaction, which demonstrates the compound's utility in forming homoallylsilanes, highlighting its versatility in synthetic chemistry (Mizutani, K., et al., 2003).
Physical Properties Analysis
The physical properties of 6-Bromohexanoyl chloride derivatives, such as thermal stability and solubility, are crucial for their application in synthesis. For example, the thermal analysis of hexano-6-lactam complexes with magnesium and calcium bromide provides insights into their stability and behavior under various conditions (Kr̆íž, J., et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties of 6-Bromohexanoyl chloride, including reactivity, selectivity, and mechanism of action in reactions, is fundamental. Studies on various brominated compounds reveal the intricacies of their chemical behavior, offering a deeper understanding of how such molecules interact in synthetic pathways (Turhanen, P., 2022).
Scientific Research Applications
Synthesis and Polymerization
6-Bromohexanoyl chloride has been utilized in the synthesis of various complex molecules and polymers. Percec, Chu, and Kawasumi (1994) described the synthesis and characterization of monomers involving 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which is a derivative of 6-bromohexanoyl chloride. These monomers were then polymerized to form soluble hyperbranched polymers, showcasing the compound's role in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).
Chemical Synthesis and Reactivity
Research by Harpp, Bao, Coyle, Gleason, and Horovitch (2003) provides a detailed methodology for the preparation of 2-bromohexanoyl chloride, a related compound, demonstrating the complex chemical processes involved in its synthesis. Their work contributes to understanding the reactivity and handling of such compounds in a laboratory setting (Harpp et al., 2003).
Application in Material Science
The study by Parrondo et al. (2015) investigated anion exchange membranes (AEMs) synthesized using 6-bromo-1-hexanoyl chloride, highlighting its application in material science, particularly in the development of membranes for various industrial processes (Parrondo et al., 2015).
Use in Organic Reactions
Mizutani, Shinokubo, and Oshima (2003) explored the use of 6-bromohexanoyl chloride in a novel three-component coupling reaction. This study underscores the compound's versatility in facilitating complex organic reactions, demonstrating its potential in synthetic organic chemistry (Mizutani, Shinokubo, & Oshima, 2003).
Medical Research
Southern et al. (2000) investigated glutaraldehyde-induced cross-links using model compounds, including 6-aminohexanoic acid, a derivative of 6-bromohexanoyl chloride. This study contributes to our understanding of biochemical processes and treatments, particularly in the context of medical applications like bioprosthetic valves (Southern et al., 2000).
Safety And Hazards
6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
6-bromohexanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVGJGBRWIVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066829 | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexanoyl chloride | |
CAS RN |
22809-37-6 | |
Record name | 6-Bromohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMOHEXANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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